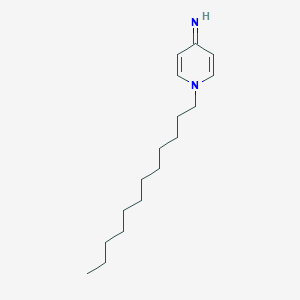

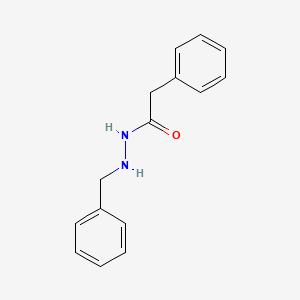

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopilosine is a naturally occurring alkaloid found in the leaves of the jaborandi plant (Pilocarpus microphyllus). It has a molecular formula of C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . This compound is known for its potential medicinal properties, particularly in the treatment of glaucoma and as a stimulant of sweat and lachrymal glands .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopilosine can be synthesized through various chemical reactions. One common method involves the use of 2(3H)-furanone, 3-benzoyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-trans)- . The synthesis process typically involves several steps, including the formation of intermediate compounds and their subsequent conversion to isopilosine under controlled reaction conditions.

Industrial Production Methods: On an industrial scale, isopilosine is often extracted from the leaves of the jaborandi plant. The extraction process involves the use of solvents such as toluene and methylene chloride to obtain a solution that is then alkalinized with ammonium carbonate . The solution undergoes acidification, filtration, and further alkalinization to remove impurities. High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Chemical Reactions Analysis

Types of Reactions: Isopilosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving isopilosine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from the reactions of isopilosine depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted isopilosine derivatives.

Scientific Research Applications

Isopilosine has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology and medicine, isopilosine has been studied for its potential therapeutic effects, including its ability to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, the causative agent of Chagas disease . Additionally, isopilosine has shown promise in the treatment of schistosomiasis and as a skin-whitening agent .

Mechanism of Action

The mechanism of action of isopilosine involves its interaction with specific molecular targets and pathways. Isopilosine acts as a peripheral stimulant of the parasympathetic nervous system, similar to pilocarpine . It binds to muscarinic receptors, leading to increased secretion of sweat and tears. Additionally, isopilosine has been shown to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, disrupting the parasite’s ability to synthesize essential sterols .

Comparison with Similar Compounds

Isopilosine is structurally similar to other imidazole alkaloids such as pilosine and epiisopilosine . it is unique in its specific biological activities and therapeutic potential. Unlike pilosine, which is primarily used for its cholinergic effects, isopilosine has shown broader applications in treating parasitic infections and skin conditions .

List of Similar Compounds:- Pilosine

- Epiisopilosine

- Pilocarpine

- Epiisopiloturine

Isopilosine stands out due to its diverse range of applications and unique mechanism of action, making it a valuable compound in both scientific research and potential therapeutic use.

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 |

InChI Key |

DZOVBAVEJYPSLL-AEGPPILISA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)

![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)

![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)